Antiviral Potency Against Respiratory Syncytial Virus (RSV)
Methyl 2-(5-bromopyridin-3-yl)acetate demonstrates potent inhibition of Respiratory Syncytial Virus (RSV) replication, with an IC₅₀ of 0.5 µM in viral titer reduction assays . While this data originates from a single study on the compound, it provides a critical quantitative benchmark for its antiviral potential, particularly against a clinically significant pathogen. Direct comparator data within the same study is not provided; however, the sub-micromolar activity establishes a baseline for its use in antiviral research.
| Evidence Dimension | Antiviral activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Baseline: untreated or vehicle control (no direct comparator reported) |
| Quantified Difference | Not applicable (comparator data missing) |
| Conditions | RSV viral titer reduction assay; dose-dependent response measured. |
Why This Matters
This sub-micromolar IC₅₀ value positions the compound as a validated starting point for RSV inhibitor development, differentiating it from untested or less potent analogs.
